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Compound of Interest

Compound Name: 3-Heptanone

Cat. No.: B090015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Heptanone, also known as ethyl butyl ketone, is a versatile seven-carbon ketone that plays a

significant role in the flavor and fragrance industry.[1] It is a colorless liquid characterized by a

powerful and complex aroma profile, often described as green, fruity, fatty, and reminiscent of

melon and banana.[2][3][4] Its unique organoleptic properties make it a valuable component in

a wide array of formulations, from fine fragrances to food flavorings. This document provides

detailed application notes and experimental protocols for the effective utilization and evaluation

of 3-Heptanone in research and development settings.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of 3-Heptanone is essential

for its proper handling, storage, and application.
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Property Value Reference

Synonyms
Butyl ethyl ketone, Ethyl butyl

ketone

CAS Number 106-35-4 [5]

Molecular Formula C₇H₁₄O [5]

Molecular Weight 114.19 g/mol

Appearance Colorless liquid [1]

Odor
Fruity, green, fatty, sweet,

ethereal, powerful
[2][3][4]

Taste
Ketonic, with a cheese-like

creamy character at 50 ppm
[6]

Boiling Point 146-149 °C [1]

Melting Point -39 °C [1]

Flash Point 41 °C (106 °F) [1]

Solubility
Slightly soluble in water (3.3

g/L at 20°C)
[6]

Purity (Typical) ≥98% [5]

Application in Flavor Formulations
3-Heptanone is a key ingredient in various flavor formulations, particularly for its contribution to

fruity and cheesy notes. It is generally recognized as safe (GRAS) for use as a flavoring agent.

Flavor Profile and Applications:
Fruity Notes: It imparts a powerful, green, and fatty-fruity character, making it suitable for

melon and banana flavors.[2][3]

Cheese Flavors: Its ketonic and creamy taste profile is utilized in the preparation of cheese

flavors, especially for creating notes reminiscent of blue cheese and goat's milk cheese.[6][7]
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[8][9]

Other Applications: It is also found in a variety of natural products such as apple juice, pear,

spearmint oil, butter, and roasted chicken, indicating its broad applicability in flavor creation.

[6]

Recommended Usage Levels:
While specific concentrations are proprietary and application-dependent, the following provides

a general guideline:

Application Typical Concentration Range

Cheese Flavors 2.0 - 7.0 parts by weight in flavor concentrate

Melon and Banana Flavors
Formulation dependent, often used as a

modifying note

General Food Products
Used in the minimum quantity required to

produce the intended effect

Application in Fragrance Formulations
In the realm of perfumery, 3-Heptanone provides a unique green and fruity note that can add

lift and naturalness to a fragrance composition.

Olfactory Characteristics and Uses:
Top to Middle Note: Due to its volatility, it primarily functions as a top to middle note,

providing an initial fresh and fruity impression.

Green and Fruity Accords: It is used to create sweet, fruity notes in fragrances.[10]

Blending: It blends well with other fruity, floral, and green notes to create complex and

appealing accords.

Recommended Usage Levels:
Fragrance Concentrate: Can be used at levels up to 4.0%.[10]
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Experimental Protocols
The following protocols provide detailed methodologies for the analytical and sensory

evaluation of 3-Heptanone.

Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with human sensory perception to identify odor-active compounds.[11][12]

Objective: To identify and characterize the odor profile of 3-Heptanone and its contribution to a

complex flavor or fragrance mixture.

Materials:

Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port

(ODP)

Appropriate GC column (e.g., non-polar or polar capillary column)

Helium or Hydrogen as carrier gas

Sample of 3-Heptanone (neat or diluted in a suitable solvent like ethanol)

Trained sensory panelists

Protocol:

Sample Preparation:

For neat analysis, inject a small volume (e.g., 0.1 µL) directly into the GC.

For diluted analysis, prepare a 1% solution of 3-Heptanone in ethanol.

For food or fragrance samples, use appropriate extraction techniques such as solid-phase

microextraction (SPME) or liquid-liquid extraction (LLE) to isolate volatile compounds.[13]

[14]

GC Instrument Setup:
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Set the injector temperature (e.g., 250°C).

Program the oven temperature ramp (e.g., start at 40°C, hold for 2 minutes, then ramp at

5°C/min to 240°C).

Set the carrier gas flow rate.

Split the column effluent between the FID and the ODP (typically a 1:1 split).

Olfactory Evaluation:

A trained panelist sniffs the effluent from the ODP throughout the GC run.

The panelist records the time, duration, and a detailed description of each odor perceived.

An intensity score for each odor can also be recorded on a predefined scale.

Data Analysis:

Correlate the retention times of the perceived odors with the peaks on the FID

chromatogram.

If coupled with a Mass Spectrometer (MS), identify the compounds responsible for the

specific odors.

Create an aromagram, which is a graphical representation of the odor events over time.

Sample Preparation

GC-O Analysis Data Interpretation

Sample (Food/Fragrance) Extraction (SPME/LLE) Concentration GC Injection Chromatographic
Separation

Column Effluent
Split (1:1)

FID Detector

Olfactory Detection
Port (ODP)

Chromatogram (FID)

Sensory Panelist Aromagram

Correlation & Identification
(if MS coupled)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Evaluation - Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible

difference exists between two samples.[15][16]

Objective: To determine if a change in the concentration of 3-Heptanone in a formulation

results in a perceivable sensory difference.

Materials:

Two sample formulations (A and B) where B has a different concentration of 3-Heptanone.

Identical, odor-free sample containers.

Random three-digit codes.

A panel of at least 20-40 trained or consumer panelists.[17]

Palate cleansers (e.g., unsalted crackers, water).

Scorecards.

Protocol:

Sample Preparation:

Prepare three coded samples for each panelist: two identical (e.g., A, A) and one different

(B), or two identical (B, B) and one different (A).

The presentation order of the three samples should be randomized across panelists (e.g.,

AAB, ABA, BAA, BBA, BAB, ABB).[15]

Evaluation Procedure:

Instruct panelists to evaluate the samples from left to right.[15]
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Panelists are asked to identify the "odd" or "different" sample.

A forced-choice method is typically used, meaning panelists must choose one sample

even if they are uncertain.

Data Analysis:

Tally the number of correct and incorrect identifications.

Use a statistical table for triangle tests (or a chi-square test) to determine if the number of

correct identifications is statistically significant (p < 0.05).[15]
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Triangle Test Workflow for Sensory Evaluation.
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Stability Testing
Stability testing is crucial to ensure that a fragrance or flavor remains acceptable throughout its

shelf life.[18]

Objective: To evaluate the stability of 3-Heptanone in a finished product under accelerated

conditions.

Materials:

Finished product containing 3-Heptanone.

Control sample (product without 3-Heptanone, if applicable).

Final product packaging.

Stability chambers (e.g., ovens, light exposure cabinets).[18]

Analytical and sensory evaluation equipment.

Protocol:

Initial Analysis (Time 0):

Conduct a full analysis of the initial product, including:

Physical/Chemical Properties: Color, pH, viscosity.

Organoleptic Properties: Odor and/or taste profile.

Analytical Chemistry: GC-MS analysis to determine the initial concentration of 3-
Heptanone.

Accelerated Aging:

Store samples in their final packaging under various stress conditions:

Elevated Temperature: e.g., 40°C for 3 months (often used to simulate a longer shelf life

at ambient temperature).[1][19]
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Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.

[18]

Freeze-Thaw Cycles: Cycle samples between freezing (e.g., -10°C) and room

temperature (e.g., 25°C) for several cycles.[20]

Periodic Evaluation:

At specified time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples

and allow them to return to ambient conditions.

Repeat the full analysis performed at Time 0.

Data Comparison and Analysis:

Compare the results from each time point to the initial analysis.

Look for significant changes in color, odor, pH, viscosity, and the concentration of 3-
Heptanone.

Any significant deviation may indicate an instability that needs to be addressed through

reformulation or packaging changes.
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Accelerated Stability Testing Workflow.
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Safety and Handling
3-Heptanone is a flammable liquid and should be handled with appropriate care.[3]

Handling: Wear suitable protective clothing, gloves, and eye/face protection. Avoid breathing

vapor.

Storage: Keep away from sources of ignition. Store in a cool, well-ventilated area in a tightly

closed container.

In case of fire: Use foam, CO₂, or dry chemical extinguishers.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided

by the supplier.

Conclusion
3-Heptanone is a valuable and versatile ingredient for flavor and fragrance creation. Its unique

fruity, green, and cheesy characteristics can be effectively utilized to enhance a wide range of

products. The protocols outlined in this document provide a framework for the analytical and

sensory evaluation of 3-Heptanone, ensuring its optimal and consistent performance in various

formulations. Rigorous testing and adherence to safety guidelines are paramount for the

successful application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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